Octa-4,6-dien-2-ynoic acid
Description
Octa-4,6-dien-2-ynoic acid is a polyunsaturated carboxylic acid featuring conjugated double bonds (4,6-diene) and a triple bond (2-yne) in its structure. The evidence primarily discusses related compounds, such as octasaccharides (e.g., OCTA-1 to OCTA-4) , arachidonic acid derivatives , and structurally distinct unsaturated acids like hexa-2,4-dienoic acid and octa-2,4,6-trienoic acid .
Properties
CAS No. |
80220-98-0 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
octa-4,6-dien-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c1-2-3-4-5-6-7-8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
PJRMJAZVZNKHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-4,6-dien-2-ynoic acid typically involves the use of terminal acetylenes and acrolein. One common method includes the lithiation of terminal acetylenes followed by a 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale versions of the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Octa-4,6-dien-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Octa-4,6-dien-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials, including organic semiconductors.
Mechanism of Action
The mechanism of action of Octa-4,6-dien-2-ynoic acid involves its ability to participate in conjugated systems, which can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes and other proteins that can catalyze or inhibit biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexa-2,4-dienoic Acid
- Structure: A conjugated dienoic acid (C₆H₈O₂) with double bonds at positions 2 and 3.
- Properties : Exhibits higher acidity (pKa ~4.5) due to conjugation stabilizing the deprotonated form. Used in polymer chemistry and as a ligand in coordination complexes .
- Biological Activity: Limited bioactivity reported; primarily a metabolic intermediate.
Octa-2,4,6-trienoic Acid
- Structure: A trienoic acid (C₈H₁₀O₂) with conjugated double bonds at positions 2, 4, and 4.
- Properties : Higher unsaturation increases reactivity in cycloaddition reactions. Used in lipid biochemistry studies .
- Biological Activity: Potential role in lipid signaling pathways, though mechanisms remain unclear.
Arachidonic Acid Derivatives
- Structure: A 20-carbon polyunsaturated fatty acid with four non-conjugated double bonds.
- Properties: Key precursor for eicosanoids (e.g., prostaglandins, leukotrienes) via cyclooxygenase and lipoxygenase pathways .
- Biological Activity : Critical in inflammation and immune responses.
Octasaccharides (OCTA-1 to OCTA-4)
- Structure: Sulfated oligosaccharides with varying degrees of sulfation (e.g., OCTA-1: trisulfated; OCTA-2: monosulfated) .
- Properties: High binding affinity to antithrombin (AT) via ionic interactions. For example, OCTA-4 binds AT with a Kd of 1.5 nM in 0.1 M NaCl, outperforming fondaparinux (reference compound) in non-ionic interaction strength (Kdn-i = 1.8 μM vs. 42.6 μM) .
- Biological Activity : Anticoagulant properties mediated through serpin interactions.
Key Differences in Reactivity and Function
| Property | Octa-4,6-dien-2-ynoic Acid | Hexa-2,4-dienoic Acid | Octa-2,4,6-trienoic Acid | Octasaccharides (OCTA-4) |
|---|---|---|---|---|
| Functional Groups | Diene + alkyne + carboxylic acid | Diene + carboxylic acid | Triene + carboxylic acid | Sulfated oligosaccharides |
| Biological Target | Not reported | Limited | Lipid signaling pathways | Antithrombin (AT) |
| Binding Affinity (Kd) | N/A | N/A | N/A | 1.5 nM (AT, 0.1 M NaCl) |
| Key Interactions | N/A | Ionic/coordination | Hydrophobic interactions | Ionic (Z = 4.7 ± 0.6) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
